![molecular formula C19H17BrN4O B2565784 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide CAS No. 2034463-50-6](/img/structure/B2565784.png)

5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

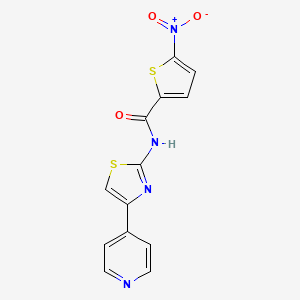

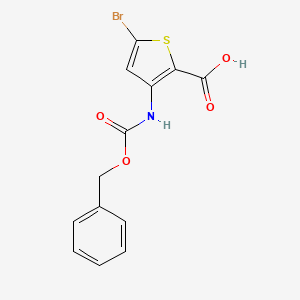

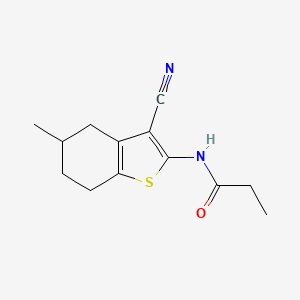

“5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide” is a chemical compound . It is used extensively in various applications. The molecular formula is C19H17BrN4O and the molecular weight is 397.276.

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a bromine atom attached to the 5 position of the imidazo[1,2-a]pyridine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimicrobial and Anti-tubercular Applications : Novel benzimidazoles, including those with bromo substituents, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, as well as anti-bacterial activity against various bacterial strains and anti-fungal activity against fungal strains. Compounds with bromo substituents showed significant anti-tubercular activity, highlighting their potential as lead molecules for developing treatments against a panel of microorganisms (Shingalapur et al., 2009).

Synthesis for Anticonvulsant and Anti-inflammatory Purposes : Research involving the synthesis of benzofuran-based heterocycles, potentially incorporating bromo substituents, demonstrated anticonvulsant and anti-inflammatory activities. This indicates the compound's relevance in developing therapeutic agents for neurological and inflammatory conditions (Dawood et al., 2006).

Development of Antifouling Agents : The isolation of novel antifouling tyrosine alkaloids from marine sponges, including compounds with bromo substituents, showcases the chemical's potential applications in biofouling prevention. This is critical in marine biology and ship maintenance, where biofouling can significantly impact performance and ecosystem health (Thirionet et al., 1998).

Synthetic Methodologies

Catalyzed Synthesis of Heterocycles : The catalyzed one-pot synthesis of imidazo[1,2-a]pyridines, potentially involving bromo substituents, is significant for developing efficient synthetic protocols. This method is solvent-free, versatile, and time-efficient, offering a pathway for synthesizing a broad range of heterocyclic compounds (Venkatesham et al., 2011).

Ionic Liquid Promoted Synthesis : The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, facilitates the synthesis of 3-aminoimidazo[1,2-a]pyridines. This approach highlights the compound's role in green chemistry, offering an environmentally friendly alternative for synthesizing valuable heterocyclic compounds (Shaabani et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with gαq proteins .

Mode of Action

It’s worth noting that compounds of similar structure are known to silence gαq proteins .

Biochemical Pathways

Gαq proteins, which are potential targets of similar compounds, are involved in various intracellular signaling events .

Result of Action

Similar compounds are known to silence gαq proteins, which could potentially lead to various cellular effects .

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-2,5-6,9-12H,3-4,7-8H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHMGSXTWPEPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)